Quinoline, heptafluoro-
Description
Contextualizing Fluorinated Heterocycles in Organic Chemistry
The field of organofluorine chemistry has become increasingly significant, particularly concerning the synthesis and application of fluorinated heterocyclic compounds. numberanalytics.com Heterocycles, which are cyclic compounds containing at least two different elements in their ring, are fundamental structures in many natural products and synthetic drugs. researchgate.netnih.gov The strategic incorporation of fluorine atoms into these heterocyclic frameworks can dramatically alter a molecule's physical, chemical, and biological properties. numberanalytics.comresearchgate.netbeilstein-journals.org
Fluorine's high electronegativity and small atomic size contribute to the formation of strong carbon-fluorine bonds, which can enhance the metabolic stability and bioavailability of pharmaceutical compounds. numberanalytics.com This has led to a significant number of modern drugs and agrochemicals containing fluorine, with estimates suggesting that 20-30% of pharmaceuticals and 30-40% of agrochemicals feature at least one fluorine atom. numberanalytics.com The introduction of fluorine can influence properties such as lipophilicity, bond strength, molecular conformation, and basicity (pKa), thereby affecting the molecule's pharmacological profile and toxicology. researchgate.netbeilstein-journals.org Consequently, fluorinated heterocycles are pivotal in medicinal chemistry for creating new therapeutic agents, including anti-cancer, anti-inflammatory, and antidepressant drugs. alfa-chemistry.com Beyond medicine, these compounds are integral to materials science for the development of advanced materials like fluorinated polymers used in OLEDs, liquid crystals, and low-surface-energy coatings. numberanalytics.commdpi.com
Significance of Polyfluorination in Aromatic Systems
The introduction of multiple fluorine atoms into an aromatic system, a process known as polyfluorination, imparts a unique set of properties to the molecule. bohrium.com Perfluoroaromatic compounds are a subject of considerable interest due to their electron-poor π systems, which makes them valuable in various chemical applications. researchgate.net The strong electron-withdrawing nature of multiple fluorine atoms significantly influences the electronic character of the aromatic ring. researchgate.net
This polyfluorination leads to enhanced thermal stability and chemical inertness, making these compounds resistant to many chemical reactions. cymitquimica.com The accumulation of fluorine atoms can also increase hydrophobicity and lipophilicity. cymitquimica.com In the context of materials science, the unique properties conferred by polyfluorination are exploited in creating materials with low dielectric constants, low refractive indexes, and high thermal stability, which are desirable for applications in aerospace and electronics. mdpi.com Furthermore, polyfluorinated aromatic compounds serve as important intermediates in organic synthesis, as the fluorine atoms can be selectively replaced by other functional groups through nucleophilic aromatic substitution (SNAr) reactions. bohrium.comresearchgate.net
Quinoline (B57606), Heptafluoro- within the Family of Perfluorinated Quinolines
Quinoline, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a core structure in many alkaloids and synthetic drugs with a wide range of biological activities. nih.govresearchgate.net When all the hydrogen atoms on the quinoline scaffold are replaced by fluorine, the resulting compound is Quinoline, heptafluoro-, also known as perfluoroquinoline. cymitquimica.comontosight.ai This compound is a member of the perhalogenated quinoline family and exhibits properties distinct from its non-fluorinated parent. rsc.org
Heptafluoroquinoline is a colorless to pale yellow liquid with a molecular weight of 255.09 g/mol . cymitquimica.comontosight.aicymitquimica.com The extensive fluorination enhances its chemical stability, thermal stability, and lipophilicity. cymitquimica.comontosight.ai Unlike quinoline, which has basic properties, heptafluoroquinoline shows no basic properties, though it will dissolve in concentrated sulfuric acid. rsc.org This lack of basicity is a direct consequence of the strong electron-withdrawing effects of the seven fluorine atoms.
Synthesis of heptafluoroquinoline can be achieved by reacting heptachloroquinoline (B12079438) with potassium fluoride (B91410) at high temperatures. rsc.org It also can be synthesized via the fluorination of quinoline using potent fluorinating agents like antimony pentafluoride. ontosight.ai The reactivity of heptafluoroquinoline is dominated by nucleophilic aromatic substitution, where a fluoride ion is displaced by a nucleophile. rsc.org Reactions with nucleophiles such as sodium methoxide (B1231860), ammonia (B1221849), and hydrazine (B178648) result in monosubstitution primarily at the 2- and 4-positions of the quinoline ring system. rsc.org This reactivity makes heptafluoroquinoline a useful building block for synthesizing more complex fluorinated quinoline derivatives for potential use in medicinal chemistry and materials science. ontosight.ai
Data Tables
Table 1: Physical and Chemical Properties of Quinoline, heptafluoro-
| Property | Value | Source(s) |
| Chemical Formula | C₉F₇N | cymitquimica.comontosight.aicymitquimica.com |
| Molecular Weight | 255.09 g/mol | cymitquimica.comcymitquimica.com |
| Appearance | Colorless to pale yellow liquid | cymitquimica.comontosight.ai |
| Boiling Point | 195-197°C | ontosight.ai |
| Melting Point | -10°C | ontosight.ai |
| Solubility | Insoluble in water; Soluble in organic solvents (ethanol, acetone, dichloromethane) | ontosight.ai |
| Synonyms | Heptafluoroquinoline, Perfluoroquinoline | cymitquimica.comontosight.ai |
Structure
2D Structure
Properties
CAS No. |
13180-38-6 |
|---|---|
Molecular Formula |
C9F7N |
Molecular Weight |
255.09 g/mol |
IUPAC Name |
2,3,4,5,6,7,8-heptafluoroquinoline |
InChI |
InChI=1S/C9F7N/c10-2-1-3(11)7(15)9(16)17-8(1)6(14)5(13)4(2)12 |
InChI Key |
PXEKJPZSMAMHCB-UHFFFAOYSA-N |
SMILES |
C12=C(C(=C(C(=C1F)F)F)F)N=C(C(=C2F)F)F |
Canonical SMILES |
C12=C(C(=C(C(=C1F)F)F)F)N=C(C(=C2F)F)F |
Other CAS No. |
13180-38-6 |
Synonyms |
Quinoline, heptafluoro- |
Origin of Product |
United States |
Advanced Reaction Chemistry of Quinoline, Heptafluoro
Nucleophilic Reactivity of Perfluoroquinoline Systems
Heptafluoroquinoline readily undergoes nucleophilic aromatic substitution (SNAr) reactions, with the incoming nucleophile displacing a fluoride (B91410) ion. The positions most susceptible to attack are C-2 and C-4, which are ortho and para to the ring nitrogen, respectively. This regioselectivity is a consequence of the ability of the electronegative nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate formed during the reaction.
Reactions with Oxygen-Centered Nucleophiles
Oxygen-based nucleophiles, such as alkoxides, readily react with heptafluoroquinoline. For instance, the reaction with sodium methoxide (B1231860) leads to the substitution of fluorine atoms at the 2- and 4-positions. Monosubstitution primarily yields 2-methoxy-hexafluoroquinoline, while further reaction can lead to the formation of 2,4-dimethoxy-pentafluoroquinoline.
Table 1: Reaction of Heptafluoroquinoline with Sodium Methoxide
| Product | Position of Substitution |
| 2-Methoxy-hexafluoroquinoline | C-2 |
| 2,4-Dimethoxy-pentafluoroquinoline | C-2 and C-4 |
Studies have shown that oxygen nucleophiles preferentially attack at both the 2- and 4-positions of the heptafluoroquinoline ring system. rsc.org
Reactions with Halogen-Centered Nucleophiles
Heptafluoroquinoline reacts with hydrogen halides in a nucleophilic substitution reaction where a fluorine atom is replaced by a heavier halogen. The reaction with hydrogen halides in tetrahydro-thiophen dioxide results in the substitution of fluorine at the positions ortho and para to the ring nitrogen. The reactivity of heptafluoroquinoline in these reactions is significantly higher than that of heptafluoroisoquinoline (B12898905) or pentafluoropyridine. nih.gov
The substitution occurs sequentially, first at the 2-position and then at the 4-position, allowing for the synthesis of 2,4-dihalogeno-pentafluoroquinolines in good yields. nih.gov These reactions typically proceed at room temperature. nih.gov The proposed mechanism involves the nucleophilic displacement of a fluoride ion from the protonated heptafluoroquinoline species. nih.gov
Table 2: Reaction of Heptafluoroquinoline with Hydrogen Halides
| Reagent | Product(s) | Position of Substitution |
| Hydrogen Bromide | 2-Bromo-hexafluoroquinoline, 2,4-Dibromo-pentafluoroquinoline | C-2, then C-4 |
| Hydrogen Iodide | 2-Iodo-hexafluoroquinoline, 2,4-Diiodo-pentafluoroquinoline | C-2, then C-4 |
Reactions with Nitrogen-Centered Nucleophiles
Nitrogen nucleophiles, such as ammonia (B1221849) and hydrazine (B178648), also participate in nucleophilic substitution reactions with heptafluoroquinoline. Similar to other nucleophiles, the attack predominantly occurs at the 2- and 4-positions. The reaction with ammonia can yield 2-amino-hexafluoroquinoline and subsequently 2,4-diamino-pentafluoroquinoline. Hydrazine reacts in a similar fashion to afford the corresponding hydrazino-substituted products.
Table 3: Reaction of Heptafluoroquinoline with Nitrogen Nucleophiles
| Nucleophile | Product(s) | Position of Substitution |
| Ammonia | 2-Amino-hexafluoroquinoline, 2,4-Diamino-pentafluoroquinoline | C-2 and C-4 |
| Hydrazine | 2-Hydrazino-hexafluoroquinoline, 2,4-Dihydrazino-pentafluoroquinoline | C-2 and C-4 |
Mechanistic Studies of Perfluoroquinoline Reactions
The reactions of heptafluoroquinoline with nucleophiles generally proceed via a bimolecular nucleophilic aromatic substitution (SNAr) mechanism. This pathway involves a two-step process:
Nucleophilic Attack: The nucleophile attacks the electron-deficient carbon atom of the quinoline (B57606) ring, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The high electronegativity of the fluorine atoms and the presence of the ring nitrogen atom are crucial for stabilizing this intermediate.
Leaving Group Departure: The fluoride ion is expelled from the Meisenheimer complex, restoring the aromaticity of the quinoline ring and yielding the substituted product.
The rate-determining step is typically the formation of the Meisenheimer complex. The orientation of substitution is largely governed by the stability of this intermediate. For heptafluoroquinoline, attack at the 2- and 4-positions allows for the delocalization of the negative charge onto the electronegative nitrogen atom, thereby stabilizing the intermediate and favoring the formation of these isomers. This is considered a major factor in determining the orientation of nucleophilic substitution in this system.
In the specific case of reactions with hydrogen halides, the mechanism is thought to involve the initial protonation of the quinoline nitrogen. This protonation further enhances the electrophilicity of the ring system, facilitating the nucleophilic attack by the halide ion.
Stereochemical Aspects in Fluorinated Quinoline Transformations
Currently, there is limited specific research available in the public domain focusing on the stereochemical aspects of nucleophilic substitution reactions directly on the heptafluoroquinoline ring system itself, as the aromatic ring is planar and the introduction of a substituent does not typically create a stereocenter at the point of substitution.
However, the principles of stereochemistry become highly relevant when either the nucleophile or a pre-existing substituent on the quinoline ring is chiral. In such cases, the approach of the nucleophile to the planar quinoline ring could potentially be influenced by the stereochemistry of these groups, leading to the formation of diastereomeric products. The study of such stereochemical outcomes would be crucial for the synthesis of enantiomerically pure fluorinated quinoline derivatives, which are of interest in medicinal chemistry.
While general principles of stereoselective reactions of fluorinated nitrogen heterocycles are an active area of research, detailed stereochemical studies on heptafluoroquinoline transformations remain a field for future investigation.
Theoretical and Computational Investigations of Perfluorinated Quinoline Systems
Electronic Structure and Aromaticity in Perfluoroquinolines
Aromaticity, a cornerstone concept in organic chemistry, is also impacted. While quinoline (B57606) is unequivocally aromatic, the introduction of seven fluorine atoms in heptafluoroquinoline modifies the electron delocalization within the bicyclic system. purechemistry.org The π-electron system, essential for aromaticity, is perturbed by the inductive effects of the fluorine atoms. units.it Theoretical calculations, such as Nucleus-Independent Chemical Shift (NICS), can provide a quantitative measure of aromaticity, revealing the extent to which the aromatic character is retained or diminished in the perfluorinated system. mdpi.com The fundamental criteria for aromaticity include a cyclic, planar, and fully conjugated structure with (4n + 2) π electrons. purechemistry.org In heptafluoroquinoline, the core heterocyclic structure remains, but the electronic landscape is reshaped. libretexts.org
Table 1: Calculated Electronic Properties of Quinoline and Heptafluoroquinoline
| Property | Quinoline | Heptafluoroquinoline | Method | Reference |
| Dipole Moment (Debye) | ~2.2 | > 3.0 (estimated) | DFT | tandfonline.com |
| HOMO Energy (eV) | -6.5 | Lowered | DFT | researchgate.net |
| LUMO Energy (eV) | -0.9 | Significantly Lowered | DFT | researchgate.net |
Note: The values for heptafluoroquinoline are estimated based on trends observed in fluorinated quinolines. Actual calculated values may vary depending on the computational method.
Impact of Perfluorination on Molecular Stability and Reactivity
Perfluorination has a dramatic effect on the molecular stability and reactivity of the quinoline scaffold. The substitution of hydrogen with fluorine atoms, which are only slightly larger, generally does not introduce significant steric strain. tandfonline.com However, the strong carbon-fluorine bond enhances the thermal and metabolic stability of the molecule. tandfonline.comnih.gov This increased stability makes perfluorinated compounds resistant to degradation. ontosight.ai
Conversely, the profound electron-withdrawing nature of the fluorine atoms renders the perfluoroquinoline ring highly electron-deficient. This electronic perturbation is a primary determinant of its chemical reactivity. researchgate.net The electron-poor nature of the ring makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions, a characteristic feature of perfluoroheteroaromatic compounds. worktribe.com The positions for nucleophilic attack are directed by the electron distribution within the rings, which can be predicted through computational modeling of the molecule's electrostatic potential surface.
Table 2: Comparative Reactivity Data
| Reaction Type | Quinoline | Heptafluoroquinoline | Key Factor | Reference |
| Electrophilic Aromatic Substitution | Favorable | Unfavorable | Electron Density | nih.gov |
| Nucleophilic Aromatic Substitution | Unfavorable | Favorable | Electron Deficiency | acs.org |
| Susceptibility to Reduction | Low | High | Lowered LUMO | researchgate.net |
Computational Modeling of Reaction Pathways and Transition States in Perfluoroquinoline Chemistry
Computational modeling is a powerful tool for elucidating the complex reaction mechanisms involving perfluoroquinolines. numberanalytics.com By mapping the potential energy surface of a reaction, chemists can identify the most probable reaction pathways, intermediates, and transition states. nih.govwikipedia.org This detailed mechanistic understanding is crucial for optimizing reaction conditions and predicting product outcomes. khanacademy.orgfrontiersin.org
For instance, in the nucleophilic aromatic substitution of heptafluoroquinoline, computational models can calculate the activation energies for substitution at different positions on the quinoline ring. rsc.orgrsc.org These calculations help to explain the observed regioselectivity of such reactions. researchgate.net The models can also simulate the structure of the Meisenheimer intermediate, a key species in SNAr reactions, providing insights into its stability and subsequent transformation to the final product. nih.gov Advanced computational methods, such as those combining DFT with continuum solvation models, allow for the simulation of reactions in solution, providing a more realistic representation of experimental conditions. arxiv.org
Theoretical Analysis of Fluorine's Influence on Molecular Properties and Intermolecular Interactions
Fluorine's presence can lead to unique non-covalent interactions, such as halogen bonding and C-F···H hydrogen bonding, which can influence crystal packing and material properties. mdpi.com Computational studies allow for the visualization and quantification of these weak interactions, which are often difficult to characterize experimentally. nih.govrsc.org Furthermore, the replacement of C-H with C-F bonds can alter the lipophilicity of the molecule, a key parameter in its interaction with biological systems. ontosight.ai
Dielectric Properties and Molecular Design Considerations for Fluorinated Quinoline Derivatives
The dielectric properties of materials are critical for their application in electronics, particularly as low-κ dielectrics in microelectronics to reduce signal delay and power consumption. mdpi.com The incorporation of fluorine into organic molecules is a common strategy to lower the dielectric constant. mdpi.comrsc.org This is due to the low polarizability of the C-F bond and the increase in free volume that can result from the introduction of fluorine atoms.
Theoretical calculations can predict the dielectric constant of fluorinated quinoline derivatives, guiding the design of new materials with desired properties. acs.org By modeling the relationship between molecular structure, polarizability, and dipole moment, researchers can systematically tune the dielectric properties. For instance, the number and position of fluorine atoms on the quinoline ring can be varied in silico to find the optimal structure for a low dielectric constant while maintaining other desirable properties like thermal stability. acs.orgnih.gov
Table 3: Factors Influencing Dielectric Constant in Fluorinated Quinolines
| Structural Feature | Impact on Dielectric Constant | Rationale | Reference |
| Increased Fluorine Content | Decrease | Lower polarizability of C-F bonds | acs.org |
| Increased Free Volume | Decrease | Reduces density of polarizable units | mdpi.com |
| Symmetric Substitution | Decrease | Can lead to a lower overall molecular dipole moment | tandfonline.com |
Spectroscopic Characterization Methodologies for Perfluorinated Quinoline Derivatives
Nuclear Magnetic Resonance Spectroscopy (NMR) Applications
NMR spectroscopy is an indispensable tool in the analysis of perfluorinated quinoline (B57606) derivatives. The presence of multiple fluorine atoms provides a unique handle for structural determination through various NMR techniques.
Fluorine-19 NMR Spectroscopy for Structural Elucidation
Fluorine-19 (¹⁹F) NMR spectroscopy is the most powerful technique for the characterization of heptafluoroquinoline due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. The large chemical shift dispersion in ¹⁹F NMR, typically spanning over 800 ppm, allows for excellent resolution of signals from each of the seven distinct fluorine atoms in the molecule.
Table 1: Representative ¹⁹F NMR Chemical Shift Ranges for Fluorinated Aromatic Compounds
| Functional Group | Chemical Shift Range (ppm vs. CFCl₃) |
|---|
Note: Specific chemical shifts for heptafluoroquinoline require experimental determination from a pure sample and are not publicly compiled in detail.
Proton NMR Spectroscopy in Perfluoroquinoline Research
Proton (¹H) NMR spectroscopy has a limited but important role in the study of heptafluoroquinoline. As a perfluorinated compound, the heptafluoroquinoline molecule itself contains no hydrogen atoms. Therefore, an ideal ¹H NMR spectrum of a pure sample of heptafluoroquinoline would show no signals.
The primary application of ¹H NMR in this context is as a highly sensitive method for detecting protonated impurities. The presence of any signals in the ¹H NMR spectrum would indicate the existence of starting materials, byproducts, or residual solvents from the synthesis and purification processes. Additionally, in research involving the synthesis of heptafluoroquinoline derivatives through nucleophilic substitution reactions, ¹H NMR is essential for characterizing the introduction of hydrogen-containing functional groups onto the perfluorinated core.
Carbon-13 NMR Spectroscopy for Quaternary Carbon Analysis
Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon skeleton of heptafluoroquinoline. A key feature of the ¹³C NMR spectrum of this molecule is that all signals correspond to quaternary carbons, as each carbon atom in the aromatic rings is bonded to either another carbon, a nitrogen, or a fluorine atom.
The chemical shifts of these carbons are influenced by the electronegativity of the attached fluorine atoms and their position within the heterocyclic ring system. Due to the low natural abundance of ¹³C and the often long relaxation times of quaternary carbons, obtaining high-quality spectra can be time-consuming. However, the resulting data is invaluable for confirming the carbon framework. Similar to ¹⁹F NMR, theoretical calculations of ¹³C NMR chemical shifts for perfluoroquinoline systems have demonstrated a strong correlation with experimental observations, proving to be a powerful tool in aiding the assignment of the observed resonances. researchgate.net
Table 2: Typical ¹³C NMR Chemical Shift Ranges for Aromatic Carbons
| Carbon Environment | Chemical Shift Range (ppm) |
|---|---|
| Aromatic C-F | 130 - 165 |
Note: Specific chemical shifts for the quaternary carbons in heptafluoroquinoline require experimental determination.
Mass Spectrometry (MS) Techniques in Perfluoroquinoline Research
Mass spectrometry is a critical technique for determining the molecular weight and fragmentation pattern of heptafluoroquinoline. Electron ionization (EI) is a common method used for volatile compounds like perfluorinated aromatics. The mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion (M⁺), which confirms the elemental composition of C₉F₇N.
The fragmentation pattern observed in the mass spectrum offers structural clues. While detailed fragmentation pathways for heptafluoroquinoline are not extensively published, general principles for fluorinated aromatic compounds suggest that fragmentation may involve the loss of fluorine atoms (F) or difluorocarbene (:CF₂) units. The loss of fragments with mass units of 19 (F) and 20 (HF) can be indicative of fluorinated compounds. The stability of the perfluorinated quinoline ring system would likely result in a prominent molecular ion peak.
Infrared and Raman Spectroscopy for Vibrational Analysis of Perfluoroquinolines
Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of the heptafluoroquinoline molecule. These techniques provide a "fingerprint" of the compound based on the vibrations of its chemical bonds.
IR spectroscopy is sensitive to vibrations that induce a change in the dipole moment of the molecule. Key vibrational modes for heptafluoroquinoline would include C-F stretching and C=C/C=N ring stretching vibrations. The C-F stretching region in fluorinated aromatic compounds typically appears as strong absorptions in the range of 1100-1400 cm⁻¹.
Raman spectroscopy, on the other hand, is sensitive to vibrations that cause a change in the polarizability of the molecule. Aromatic ring breathing modes are often strong in Raman spectra. For molecules with a center of symmetry, some vibrations may be exclusively IR active or Raman active (the rule of mutual exclusion). Although heptafluoroquinoline is not highly symmetrical, the combination of both IR and Raman spectra provides a more complete picture of its vibrational framework.
Chromatographic Methodologies for Purification and Analytical Purity Assessment
Chromatographic techniques are essential for the purification of synthesized heptafluoroquinoline and for the assessment of its analytical purity.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and purification of non-volatile and thermally sensitive compounds. For perfluorinated compounds like heptafluoroquinoline, reversed-phase HPLC is often employed. This involves a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The high hydrophobicity of heptafluoroquinoline would lead to strong retention on a reversed-phase column, requiring a high percentage of organic solvent in the mobile phase for elution. Detection is commonly achieved using a UV detector, as the quinoline ring system is chromophoric.
Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds such as heptafluoroquinoline. The sample is vaporized and transported by an inert carrier gas through a capillary column. The choice of the stationary phase is critical for achieving good separation from impurities. A nonpolar or medium-polarity stationary phase is typically used. When coupled with a mass spectrometer (GC-MS), this technique provides both separation and identification of the components in a sample, making it a powerful tool for purity assessment and the identification of volatile byproducts.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| Quinoline, heptafluoro- |
| Acetonitrile |
Future Directions and Emerging Research Avenues in Perfluorinated Quinoline Chemistry
Development of Novel and Sustainable Synthetic Methodologies for Site-Selective Fluorination
The precise introduction of fluorine atoms into molecular scaffolds is a key challenge in medicinal and materials chemistry. Future research is geared towards developing more efficient and environmentally friendly methods for the synthesis of heptafluoroquinoline and its derivatives.
Current and emerging strategies include:
Late-Stage Fluorination: This approach focuses on introducing fluorine atoms at a late stage in the synthetic sequence, allowing for the rapid diversification of complex molecules.
Catalytic Fluorination: The use of transition metal catalysts, photocatalysts, and organocatalysts is enabling more selective and controlled fluorination reactions under milder conditions. mdpi.com
Flow Chemistry: Continuous flow reactors offer improved safety, scalability, and control over highly exothermic fluorination reactions.
A significant area of interest is the development of methods for selective C-H fluorination, which would provide a more direct route to partially fluorinated quinolines, opening up new avenues for property tuning. Researchers are exploring novel fluorinating agents that are safer and more selective than traditional reagents. rsc.org
| Methodology | Advantages | Challenges | Key Reagents/Catalysts |
|---|---|---|---|
| Late-Stage C-H Fluorination | Rapid access to diverse analogs, atom economy | Site-selectivity, functional group tolerance | Selectfluor®, N-Fluorobenzenesulfonimide (NFSI) |
| Photoredox Catalysis | Mild reaction conditions, use of visible light | Requires photocatalyst, substrate scope | Ruthenium or Iridium complexes |
| Flow Chemistry | Enhanced safety, scalability, precise control | Initial setup cost, potential for clogging | Microreactors, pumps |
Exploration of New Reaction Pathways for Perfluoroquinoline Functionalization
Once the perfluoroquinoline core is synthesized, the next challenge is to selectively replace fluorine atoms with other functional groups to create new derivatives with tailored properties. The electron-deficient nature of the heptafluoroquinoline ring makes it susceptible to nucleophilic aromatic substitution (SNAr).
Future research will focus on expanding the scope of SNAr reactions and exploring other transformation pathways:
Nucleophilic Aromatic Substitution (SNAr): This remains a primary method for functionalizing perfluoroquinolines. Research is aimed at using a wider range of nucleophiles, including carbon, nitrogen, oxygen, and sulfur-based reagents, to introduce diverse functionalities.
Transition-Metal Catalyzed Cross-Coupling: Reactions such as Suzuki-Miyaura and Sonogashira cross-couplings are being developed to form new carbon-carbon and carbon-heteroatom bonds at specific positions on the quinoline (B57606) ring. researchgate.net
Perfluoroalkylation Reactions: Methods for introducing perfluoroalkyl chains onto the quinoline scaffold are of great interest for creating compounds with unique electronic properties and high lipophilicity.
These new pathways will enable the synthesis of a vast array of novel perfluoroquinoline derivatives for various applications.
Advanced Computational Studies for Predictive Design of Perfluoroquinoline Derivatives
Computational chemistry is becoming an indispensable tool for accelerating the design and discovery of new molecules. In the context of perfluoroquinoline chemistry, computational methods are being used to:
Predict Reactivity: Density Functional Theory (DFT) and other quantum mechanical methods can predict the most likely sites for nucleophilic attack or other reactions on the heptafluoroquinoline ring, guiding synthetic efforts. nih.gov
Simulate Molecular Properties: Computational models can predict the electronic properties (e.g., HOMO/LUMO energies), spectroscopic signatures, and physical properties of new derivatives before they are synthesized. nih.govmdpi.com
Guide Drug Design: In silico methods like molecular docking and molecular dynamics simulations are used to predict how perfluoroquinoline derivatives will interact with biological targets, aiding in the design of new therapeutic agents. mdpi.com
The integration of machine learning and artificial intelligence with these computational tools is expected to further enhance the predictive power and accelerate the discovery of novel perfluoroquinoline-based compounds. llnl.gov
| Computational Method | Application | Predicted Properties |
|---|---|---|
| Density Functional Theory (DFT) | Reactivity prediction, electronic structure analysis | HOMO/LUMO energies, electrostatic potential maps, reaction barriers |
| Molecular Docking | Predicting binding modes to biological targets | Binding affinity, protein-ligand interactions |
| Molecular Dynamics (MD) Simulations | Studying the dynamic behavior of molecules | Conformational stability, binding free energies |
Integration of Perfluoroquinoline Scaffolds in Emerging Material Technologies
The unique electronic properties and high thermal and chemical stability of perfluorinated compounds make them attractive candidates for advanced materials. Heptafluoroquinoline and its derivatives are being explored for use in:
Organic Electronics: As electron-transporting materials in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). The electron-withdrawing nature of the fluorine atoms can lead to materials with high electron mobility.
Liquid Crystals: The rigid, planar structure of the quinoline core, combined with the effects of fluorination, can lead to the formation of novel liquid crystalline phases with unique optical and electronic properties.
Advanced Polymers: Incorporation of the heptafluoroquinoline moiety into polymer backbones can enhance thermal stability, chemical resistance, and optical properties.
Future work in this area will involve the synthesis and characterization of new perfluoroquinoline-based materials and their integration into functional devices.
High-Throughput Synthesis and Screening Approaches for Perfluoroquinoline Libraries
To fully explore the potential of perfluoroquinoline derivatives in areas like drug discovery and materials science, it is necessary to synthesize and test large numbers of compounds. nih.gov High-throughput synthesis and screening (HTS) are powerful tools for achieving this. nih.gov
Combinatorial Chemistry: The principles of combinatorial chemistry are being applied to generate large libraries of perfluoroquinoline derivatives by systematically varying the substituents on the quinoline core. manuscriptpoint.com
Automated Synthesis: Robotic systems are being used to automate the synthesis and purification of these compound libraries, significantly increasing the speed and efficiency of the process.
High-Throughput Screening (HTS): HTS assays are used to rapidly screen these libraries for desired properties, such as biological activity or specific material characteristics. nih.gov
The development of robust and efficient HTS platforms for perfluoroquinoline libraries will be crucial for unlocking their full potential in various technological and biomedical applications. stanford.eduthermofisher.com
Q & A
Q. What validation metrics are critical for computational models predicting heptafluoroquinoline reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
